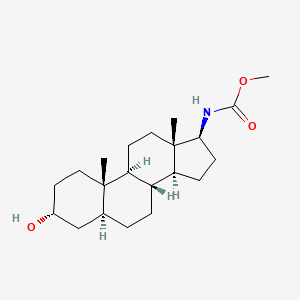
3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane can be achieved through several methods. One common approach involves the reduction of androstanedione using 3-beta-hydroxysteroid dehydrogenase. This enzyme catalyzes the conversion of androstanedione to 3-beta-hydroxy-5-alpha-androstan-17-one, which can then be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar enzymatic reactions. The process may include the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxycarbamoylated derivatives of the parent compound. These derivatives have been studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane has been extensively studied for its applications in chemistry, biology, medicine, and industry In chemistry, it is used as a precursor for synthesizing other steroid hormones In biology, it plays a role in regulating various physiological processesIn industry, it is used in the production of various pharmaceuticals and chemical intermediates .
Wirkmechanismus
The mechanism of action of 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in various biological processes. This interaction is mediated through the activation of intracellular signaling pathways, leading to the desired physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-alpha-Hydroxy-17-beta-methoxycarbamoyl-5-alpha-androstane include epiandrosterone, androsterone, and etiocholanolone. These compounds share structural similarities and exhibit weak androgenic activity .
Uniqueness: What sets this compound apart from these similar compounds is its unique methoxycarbamoyl group at the 17-beta position. This modification enhances its stability and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
126054-48-6 |
|---|---|
Molekularformel |
C21H35NO3 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
methyl N-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate |
InChI |
InChI=1S/C21H35NO3/c1-20-10-8-14(23)12-13(20)4-5-15-16-6-7-18(22-19(24)25-3)21(16,2)11-9-17(15)20/h13-18,23H,4-12H2,1-3H3,(H,22,24)/t13-,14+,15-,16-,17-,18-,20-,21-/m0/s1 |
InChI-Schlüssel |
CEZKLEHYJURHTB-FFKCJEPHSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4NC(=O)OC)C)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
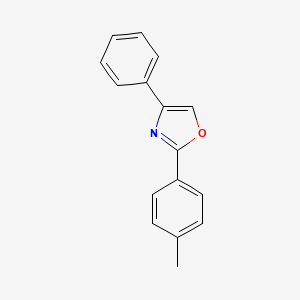
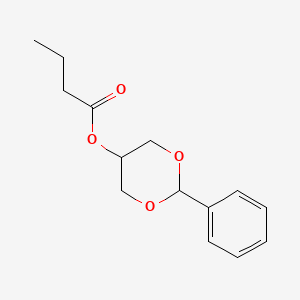
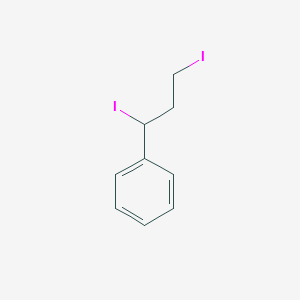
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
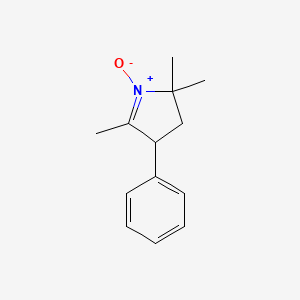
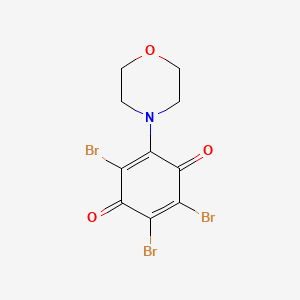
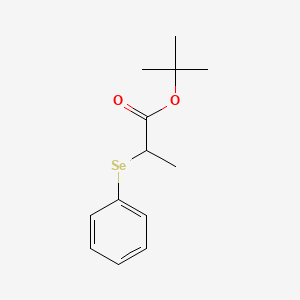
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)
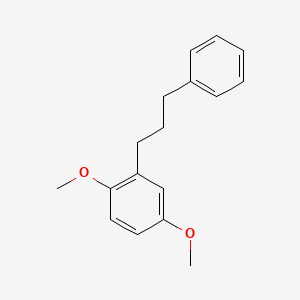
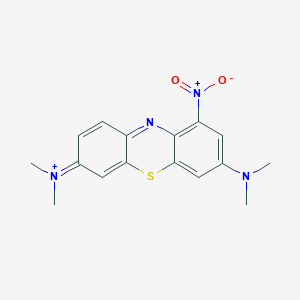
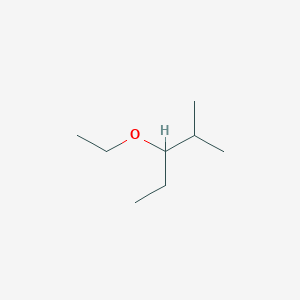
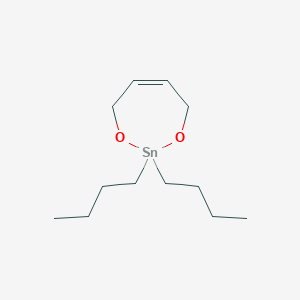
![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)
